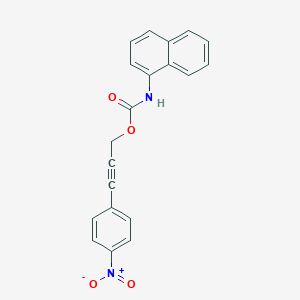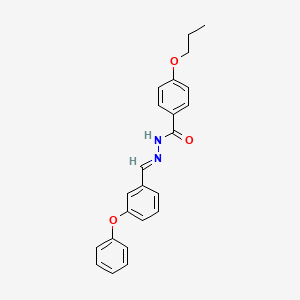
3-(4-nitrophenyl)prop-2-ynyl N-naphthalen-1-ylcarbamate
Vue d'ensemble
Description
3-(4-nitrophenyl)prop-2-ynyl N-naphthalen-1-ylcarbamate is a complex organic compound that features both a nitrophenyl group and a naphthylcarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)prop-2-ynyl N-naphthalen-1-ylcarbamate typically involves the reaction of 3-(4-nitrophenyl)prop-2-yn-1-ol with N-naphthalen-1-ylcarbamate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-nitrophenyl)prop-2-ynyl N-naphthalen-1-ylcarbamate can undergo several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-nitrophenyl)prop-2-ynyl N-naphthalen-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(4-nitrophenyl)prop-2-ynyl N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the naphthylcarbamate group can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-nitrophenyl)prop-2-yn-1-ol: A precursor in the synthesis of 3-(4-nitrophenyl)prop-2-ynyl N-naphthalen-1-ylcarbamate.
N-naphthalen-1-ylcarbamate: Another precursor used in the synthesis.
4-nitrophenyl derivatives: Compounds with similar nitrophenyl groups that exhibit comparable chemical reactivity.
Uniqueness
This compound is unique due to its combination of a nitrophenyl group and a naphthylcarbamate group, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
3-(4-nitrophenyl)prop-2-ynyl N-naphthalen-1-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-20(21-19-9-3-7-16-6-1-2-8-18(16)19)26-14-4-5-15-10-12-17(13-11-15)22(24)25/h1-3,6-13H,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBIQFUZLDCAIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC#CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-1-(MORPHOLIN-4-YL)PROPANE-1,2-DIONE](/img/structure/B3863090.png)
![(2-methoxycyclohexyl)[2-(2-methoxyphenyl)ethyl]amine oxalate](/img/structure/B3863091.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B3863096.png)
![METHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B3863102.png)
![2-(3-chlorophenoxy)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B3863106.png)
![N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide](/img/structure/B3863118.png)

![1-benzyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3863127.png)
![4-({(E)-2-[2-(1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)BENZOIC ACID](/img/structure/B3863141.png)
![2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B3863143.png)
![N-(2-methoxyethyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B3863181.png)
![N-(4-bromophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B3863189.png)
![(1Z)-4-methyl-1-[(5-nitrofuran-2-yl)methylidene]imidazo[1,2-a]benzimidazol-2-one](/img/structure/B3863194.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine](/img/structure/B3863199.png)
